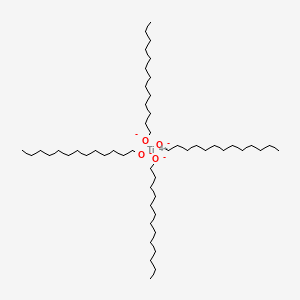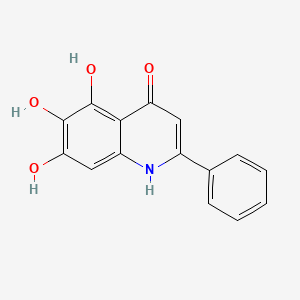
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.
科学研究应用
Chemistry
In chemistry, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure similar to 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one but without the hydroxyl groups.
Hydroxyquinolines: Compounds with hydroxyl groups on the quinoline ring, similar to the target compound.
Phenylquinolines: Quinoline derivatives with a phenyl group attached, similar to the target compound.
Uniqueness
This compound is unique due to the specific positions of the hydroxyl groups and the phenyl group on the quinoline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17) |
InChI 键 |
NSDNCABQNXLOOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


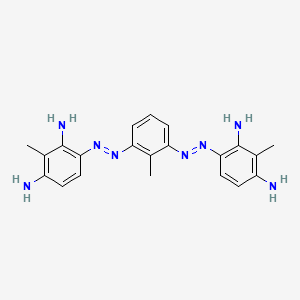
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
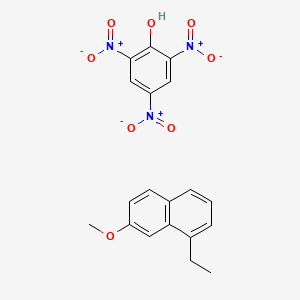
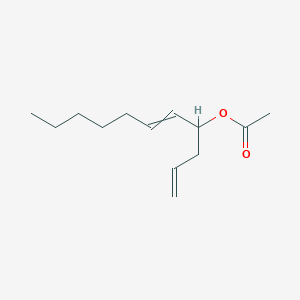
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
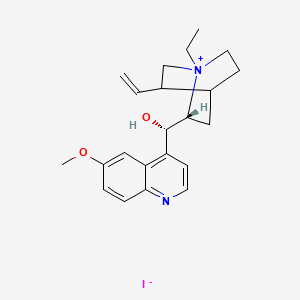

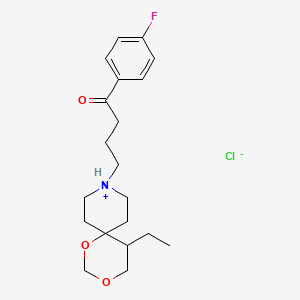


![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
